RXFP3 agonist 1 -

RXFP3 agonist 1

Catalog Number: EVT-12558878
CAS Number:
Molecular Formula: C18H18ClN5
Molecular Weight: 339.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RXFP3 agonist 1 is a synthetic compound designed to selectively activate the relaxin family peptide receptor 3 (RXFP3), which plays a significant role in various physiological processes, including neuroendocrine functions and metabolic regulation. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system and metabolic disorders. The compound's efficacy is characterized by its ability to mimic the effects of relaxin-3, a naturally occurring peptide that binds to RXFP3.

Source

The development of RXFP3 agonist 1 stems from extensive research in the field of peptide chemistry and pharmacology. It has been synthesized and characterized through various studies aimed at enhancing receptor selectivity and potency. Notably, RXFP3 agonist 1 has been evaluated for its agonistic activity using in vitro assays, demonstrating its potential as a valuable tool for understanding RXFP3's physiological roles .

Classification

RXFP3 agonist 1 is classified as a non-peptide small molecule agonist. It belongs to a broader category of compounds that target G protein-coupled receptors (GPCRs), specifically those in the relaxin family. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of RXFP3 agonist 1 involves several advanced techniques, primarily solid-phase peptide synthesis (SPPS) and chemical modifications to enhance receptor binding affinity. The synthesis process typically starts with the assembly of the peptide backbone on a resin, followed by the introduction of various functional groups to optimize activity.

Technical Details

In one study, researchers utilized Fmoc-based SPPS methodology to construct linear peptides that serve as precursors for RXFP3 agonists. The process involves coupling Fmoc-protected amino acids with appropriate coupling agents, such as HBTU, and deprotecting the amino groups using diisopropylethylamine (DIPEA). Following synthesis, purification is performed using high-performance liquid chromatography (HPLC) to isolate pure compounds for biological evaluation .

Molecular Structure Analysis

Structure

The molecular structure of RXFP3 agonist 1 features an indole-containing amidinohydrazone framework. This structure is crucial for its interaction with the RXFP3 receptor. The specific arrangement of atoms and functional groups allows for effective binding and activation of the receptor.

Data

Key structural data includes:

  • Molecular Formula: CxHyNzOw (exact composition varies based on specific modifications)
  • Molecular Weight: Approximately 400-500 g/mol
  • Topological Polar Surface Area: Approximately 96.3 Ų
  • Log P (clog P): Approximately 4.6, indicating high lipophilicity which influences blood-brain barrier permeability .
Chemical Reactions Analysis

Reactions

RXFP3 agonist 1 undergoes specific chemical reactions during its synthesis, primarily involving amide bond formation and hydrazone linkage creation. These reactions are critical for constructing the compound's active form.

Technical Details

The synthesis typically includes:

  • Coupling Reactions: Formation of amide bonds between amino acids.
  • Hydrazone Formation: Reaction between carbonyl compounds and hydrazines to form hydrazones.
  • Purification Steps: Utilizing HPLC to achieve high purity levels necessary for biological assays .
Mechanism of Action

Process

The mechanism through which RXFP3 agonist 1 exerts its effects involves binding to the RXFP3 receptor, which is coupled with G proteins that inhibit adenylate cyclase activity. This leads to decreased cyclic adenosine monophosphate (cAMP) levels within cells.

Data

The agonist displays potent activity with EC50 values indicating effective receptor activation:

  • EC50 at RXFP3: Approximately 18.2 nM
  • Inhibition of cAMP Accumulation: Demonstrated in CHO-K1 cells expressing RXFP3, confirming its role as an effective agonist .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to lipophilicity.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses include:

  • Mass Spectrometry: Confirming molecular weight and purity.
  • Nuclear Magnetic Resonance Spectroscopy: Used to elucidate structural details .
Applications

RXFP3 agonist 1 has potential scientific uses in:

  • Pharmacological Research: Investigating the physiological roles of RXFP3 and its implications in metabolic disorders.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting RXFP3-related pathways.
  • Neuroscience Studies: Exploring its effects on neuroendocrine functions and appetite regulation through central nervous system mechanisms .

Properties

Product Name

RXFP3 agonist 1

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-[(E)-1H-indol-3-ylmethylideneamino]guanidine

Molecular Formula

C18H18ClN5

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C18H18ClN5/c19-15-7-5-13(6-8-15)9-10-21-18(20)24-23-12-14-11-22-17-4-2-1-3-16(14)17/h1-8,11-12,22H,9-10H2,(H3,20,21,24)/b23-12+

InChI Key

ZENKUQGXHYGPAV-FSJBWODESA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.